Coumberone

Catalog No.
S8482824
CAS No.
M.F
C22H19NO3
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumberone

Product Name

Coumberone

IUPAC Name

6-benzoyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C22H19NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13H,4-5,8-11H2

InChI Key

DGJJSADMDWUKOJ-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(=O)C5=CC=CC=C5

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(=O)C5=CC=CC=C5

Coumberone is a fluorogenic compound primarily used as a substrate for the aldo-keto reductase family of enzymes, particularly the aldo-keto reductase 1C3 enzyme. It is characterized by its ability to undergo reduction reactions, which make it valuable in biochemical assays for studying enzyme activity. Coumberone's structure allows it to emit fluorescence upon enzymatic conversion, facilitating its use as a metabolic reporter in various biological studies.

The primary reaction involving coumberone is its reduction by aldo-keto reductase enzymes. This reaction transforms coumberone into coumberol, a process that can be monitored through changes in fluorescence intensity. The reaction can be summarized as follows:

Coumberone+NADPHAKR1C3Coumberol+NADP+\text{Coumberone}+\text{NADPH}\xrightarrow{\text{AKR1C3}}\text{Coumberol}+\text{NADP}^+

This reduction is significant in assessing the activity of aldo-keto reductase 1C3 and can be utilized in various assays to determine enzyme kinetics and inhibition.

Coumberone exhibits specific biological activity as a substrate for the aldo-keto reductase 1C3 enzyme, which plays a crucial role in steroid metabolism, including the activation of androgens and the metabolism of progesterone and estrogens. The enzyme's involvement in these pathways suggests that coumberone can be instrumental in studying conditions such as polycystic ovary syndrome and prostate cancer, where altered steroid metabolism is implicated . Additionally, coumberone has been used to predict the metabolic activation of prodrugs like PR-104A in human leukemia cells, highlighting its relevance in cancer research .

The synthesis of coumberone typically involves multi-step organic reactions that may include the formation of key intermediates followed by specific functional group transformations. While detailed synthetic routes are often proprietary or unpublished, general approaches to synthesizing similar compounds involve:

  • Formation of the core structure: Starting from simple aromatic compounds, reactions such as Friedel-Crafts acylation or alkylation can create the necessary backbone.
  • Functionalization: Subsequent steps may introduce hydroxyl or other functional groups that enhance reactivity or solubility.
  • Purification: The final product is usually purified using techniques such as recrystallization or chromatography to ensure high purity for biological assays.

Specific methods for synthesizing coumberone have not been detailed extensively in available literature but are generally aligned with these organic synthesis principles.

Coumberone has several applications in biochemical research:

  • Enzyme Activity Assays: It serves as a substrate for measuring the activity of aldo-keto reductases, particularly in drug metabolism studies.
  • Fluorometric Probes: Due to its fluorescent properties upon enzymatic conversion, it is used as a metabolic reporter to visualize enzyme activity in live cells.
  • Drug Development: Coumberone's ability to predict metabolic activation of prodrugs makes it valuable in preclinical studies aimed at developing new therapeutic agents .

Interaction studies involving coumberone primarily focus on its relationship with various isoforms of aldo-keto reductases. Research has shown that coumberone can effectively differentiate between activities of different AKR isoforms, providing insights into their specific roles in metabolism and potential therapeutic targets . Moreover, studies have utilized coumberone to assess the impact of inhibitors on AKR1C3 activity, which is crucial for understanding drug interactions and side effects.

Several compounds share structural or functional similarities with coumberone. Here are a few notable examples:

Compound NameStructure TypeUnique Features
CoumarinNatural productExhibits anti-inflammatory and antioxidant properties
BenzophenoneAromatic ketoneUsed as a UV filter; less specific for AKR enzymes
4-HydroxycoumarinHydroxy derivativeKnown for anticoagulant properties
FlavonoidsPolyphenolic compoundsInvolved in various biological activities including antioxidant effects

Coumberone stands out due to its specific application as a substrate for aldo-keto reductases and its utility in fluorometric assays, distinguishing it from other similar compounds that may not exhibit such specificity or utility in enzyme activity monitoring.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

345.13649347 g/mol

Monoisotopic Mass

345.13649347 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-02-18

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